![molecular formula C11H10O4 B1286395 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid CAS No. 862574-89-8](/img/structure/B1286395.png)
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
概要
説明
“1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.19 g/mol . This compound has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
The molecular structure of “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” consists of a 1,3-benzodioxole ring system and a cyclopropane ring . The InChI string and the Canonical SMILES for this compound are “InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13)” and “C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O”, respectively .
Chemical Reactions Analysis
The chemical reactions involving “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” and its derivatives have been studied . For example, a detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” include a molecular weight of 206.19 g/mol, an XLogP3 value of 1.7, one hydrogen bond donor count, and four hydrogen bond acceptor counts .
科学的研究の応用
Cystic Fibrosis Treatment
This compound has been investigated as a modulator of ATP-binding cassette transporters in the treatment of cystic fibrosis. Derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid have shown potential in addressing the defective chloride transport in cystic fibrosis patients .
Anticancer Activity
Researchers have designed derivatives of this compound with 3-N-fused heteroaryl moieties . These derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia. Some derivatives have shown promising IC50 values, indicating potent anticancer properties .
Cell Cycle Arrest and Apoptosis Induction
Further studies on the anticancer derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid revealed that certain compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells, which is a crucial mechanism for anticancer drugs .
Structure-Activity Relationship (SAR) Studies
The compound serves as a template for SAR studies to understand the relationship between the chemical structure and biological activity. This is particularly important in the optimization of anticancer agents .
Modulation of Microtubule Assembly
Some derivatives have been explored for their ability to modulate microtubule assembly, a key target for anticancer agents. By affecting tubulin polymerization or stabilizing microtubule structure, these compounds could potentially act as effective antitumor agents .
Design of Antitubulin Agents
The compound’s derivatives have been used to design antitubulin agents based on the structures of known molecules targeting tubulin. This approach aims to develop more potent anticancer drugs with improved efficacy .
Exploration of Indole-Based Anticancer Agents
The compound’s framework has been utilized to explore the utility of indoles as anticancer agents. Indoles are a privileged structural motif in medicinal chemistry, and their incorporation into new compounds could lead to the discovery of novel anticancer drugs .
Development of New Anticancer Agents
The ongoing research into the derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid contributes to the broader effort of developing new anticancer agents. This research is vital in the fight against cancer and the search for more effective treatments .
将来の方向性
Future research on “1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid” and its derivatives could focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these compounds . Additionally, more studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications.
作用機序
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected biochemical pathway is the cell cycle , specifically the S phase . The compound’s interaction with tubulin disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers programmed cell death .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVDTIYQUASAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559254 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid | |
CAS RN |
862574-89-8 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
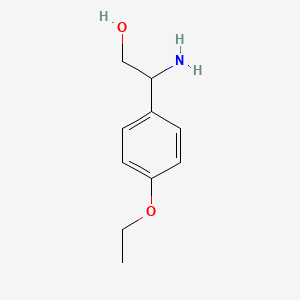



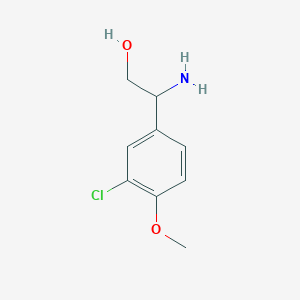
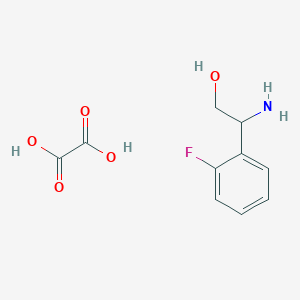
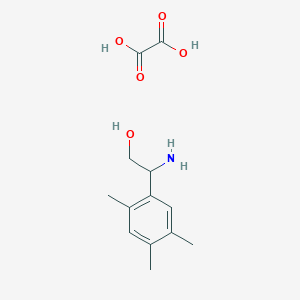
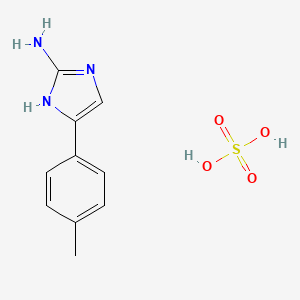


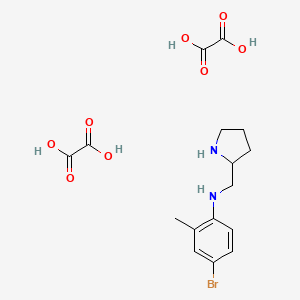
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)